methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, an amide linkage, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and 4-methylaniline.
Condensation Reaction: The primary synthetic route involves a condensation reaction between methyl acetoacetate and 4-methylaniline. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to promote the condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or modulating a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
- Methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate
- Methyl 3-[(4-methoxyphenyl)amino]-3-oxopropanoate
Uniqueness
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other substituted phenyl derivatives. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
IUPAC Name |
methyl 3-(4-methylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)12-10(13)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIYGSHRZIBBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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